molecular formula C8H11N3O2 B13319012 cyclobutyl 3-amino-1H-pyrazole-5-carboxylate

cyclobutyl 3-amino-1H-pyrazole-5-carboxylate

Cat. No.: B13319012
M. Wt: 181.19 g/mol
InChI Key: BSQTZBGNCLCWRO-UHFFFAOYSA-N
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Description

Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl 3-amino-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of cyclobutanone with hydrazine derivatives. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The reaction conditions often involve the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutyl 3-amino-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Biological Activity

Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

This compound is a member of the pyrazole family, which is known for its ability to interact with various biological targets, particularly in the context of kinase inhibition. The compound's structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its binding affinity and specificity towards enzymes and receptors involved in cellular signaling pathways.

Target Interactions
The primary mode of action of this compound involves its interaction with protein kinases. Pyrazole derivatives are often utilized as scaffolds for developing kinase inhibitors due to their ability to modulate kinase activity, which plays a critical role in various cellular processes, including cell cycle regulation and apoptosis .

Biochemical Pathways
The compound has been shown to influence several key biochemical pathways:

  • Cell Cycle Regulation : It can affect gene expression related to cell cycle progression, leading to potential applications in cancer therapy .
  • Apoptosis Modulation : By altering the expression of pro-apoptotic and anti-apoptotic genes, it may promote or inhibit programmed cell death .

Cellular Effects

This compound has demonstrated various cellular effects:

  • Metabolic Activity : At lower concentrations, it may enhance metabolic activity in certain cell types, while higher doses could lead to cytotoxic effects.
  • Gene Expression Alteration : The compound influences the expression levels of genes involved in critical cellular processes such as inflammation and stress response .

Case Studies

  • Kinase Inhibition Studies
    A study investigating the inhibitory effects on cyclin-dependent kinases (CDKs) revealed that this compound exhibited potent inhibition against several CDK family members. The compound demonstrated an EC50 value of approximately 33 nM for CDK16, indicating strong potential as a therapeutic agent in cancer treatment .
  • Anti-inflammatory Activity
    Another study highlighted the compound's role as an anti-inflammatory agent by modulating key signaling pathways associated with inflammation. This suggests its utility in treating conditions characterized by excessive inflammatory responses .
PropertyDescription
Molecular Weight Approximately 195.23 g/mol
Solubility Soluble in DMSO and ethanol; limited solubility in water
Stability Stable under standard laboratory conditions; sensitive to light
pKa Value Approximately 4.5 (indicating acidic properties)

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

cyclobutyl 3-amino-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C8H11N3O2/c9-7-4-6(10-11-7)8(12)13-5-2-1-3-5/h4-5H,1-3H2,(H3,9,10,11)

InChI Key

BSQTZBGNCLCWRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC(=O)C2=CC(=NN2)N

Origin of Product

United States

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